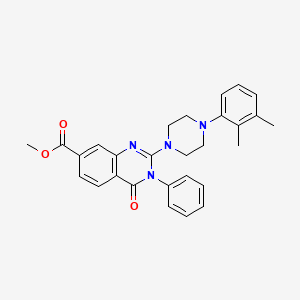

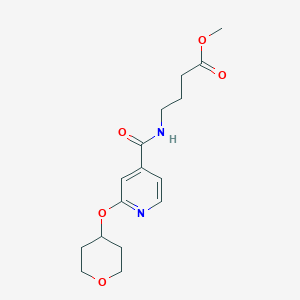

![molecular formula C13H17NO4S B2701630 N-{[(E)-2-phenylethenyl]sulfonyl}valine CAS No. 296266-36-9](/img/structure/B2701630.png)

N-{[(E)-2-phenylethenyl]sulfonyl}valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{[(E)-2-phenylethenyl]sulfonyl}valine” is a compound that belongs to the class of sulfonamides . It has a molecular formula of C13H17NO4S . Sulfonamides are a major group of compounds that have found various applications in fields such as pharmaceuticals, agrochemicals, polymers, and more .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonyl group and a N-substituted ureylene group . The molecular and electronic structures of sulfonamides were evaluated by density functional theory .

Chemical Reactions Analysis

Sulfonamides, including “this compound”, can participate in various chemical reactions. For instance, oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .

Wissenschaftliche Forschungsanwendungen

Biological Activity and Herbicide Mechanism : Sulfonylurea compounds, such as chlorsulfuron, are known to inhibit the biosynthesis of the amino acids valine and isoleucine in plants, targeting the enzyme acetolactate synthase. This action blocks plant growth, indicating a potential application of similar sulfonyl compounds in herbicide development (Ray, 1984). Further studies have elaborated on the role of sulfonylurea herbicides as inhibitors of amino acid biosynthesis, providing a foundation for designing herbicides and understanding their mechanism of action (Ray, 1986).

Antimicrobial and Antioxidant Properties : Research into valine-derived compounds with sulfonyl groups has shown antimicrobial activity against Gram-positive bacteria and fungi, as well as antioxidant properties. These findings suggest that N-{[(E)-2-phenylethenyl]sulfonyl}valine could potentially have similar bioactive properties, making it useful in developing antimicrobial agents or in studies exploring antioxidant mechanisms (Apostol et al., 2021; Apostol et al., 2022).

Material Science Applications : The synthesis and characterization of optically active poly(amide-imide)s based on N-sulfonylamino acid derivatives, including those derived from valine, highlight the potential of such compounds in creating novel materials with specific optical properties. This could extend to applications in optoelectronics, coatings, or advanced materials design (Mallakpour & Kolahdoozan, 2006).

Enzyme Inhibition and Drug Development : Sulfonyl compounds' ability to inhibit enzymes, such as acetolactate synthase and carbonic anhydrase, has been explored for developing herbicides and pharmaceuticals. This enzymatic inhibition property opens avenues for researching this compound as a potential lead compound in drug development for diseases related to enzyme dysregulation (Carta et al., 2012; Masereel et al., 2002).

Wirkmechanismus

Target of Action

It’s known that sulfonylurea derivatives, which n-{[(e)-2-phenylethenyl]sulfonyl}valine is a part of, often target enzymes like acetolactate synthase .

Mode of Action

Sulfonylurea compounds typically inhibit their target enzymes, leading to various downstream effects .

Biochemical Pathways

Sulfonylurea compounds are known to affect the synthesis of certain amino acids by inhibiting enzymes like acetolactate synthase .

Result of Action

The inhibition of target enzymes by sulfonylurea compounds can lead to various downstream effects, potentially impacting cellular processes .

Action Environment

Factors such as ph and temperature can significantly impact the activity and stability of many compounds .

Safety and Hazards

The safety data sheet for L-Valine, a component of “N-{[(E)-2-phenylethenyl]sulfonyl}valine”, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also recommends wearing personal protective equipment and ensuring adequate ventilation when handling the compound .

Zukünftige Richtungen

The future directions for “N-{[(E)-2-phenylethenyl]sulfonyl}valine” and similar compounds could involve the development of efficient, environmentally friendly, and economic processes for their preparation . There is also potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Eigenschaften

IUPAC Name |

3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJMBMFAJNOKNF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)

![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)

![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)